molecular formula C8H12N2O B13907184 2-(5-Methylpyridazin-3-yl)propan-2-ol

2-(5-Methylpyridazin-3-yl)propan-2-ol

Cat. No.: B13907184
M. Wt: 152.19 g/mol
InChI Key: MKTLWEQFYRJYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylpyridazin-3-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyridazine ring substituted with a methyl group at position 5 and a propan-2-ol group at position 2.

Preparation Methods

The synthesis of 2-(5-Methylpyridazin-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylpyridazine with propan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux and using an acid or base catalyst to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

2-(5-Methylpyridazin-3-yl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-(5-Methylpyridazin-3-yl)propan-2-ol has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(5-Methylpyridazin-3-yl)propan-2-ol can be compared with other similar compounds, such as:

    2-(5-Phenoxypyridin-3-yl)propan-2-ol: This compound has a phenoxy group instead of a methyl group, which may result in different chemical and biological properties.

    2-(2-Pyridinyl)-2-propanol: This compound has a pyridine ring instead of a pyridazine ring, which may affect its reactivity and biological activity.

    1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: These compounds have a phenyl group and a piperazine ring, which may confer different pharmacological properties.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(5-methylpyridazin-3-yl)propan-2-ol

InChI

InChI=1S/C8H12N2O/c1-6-4-7(8(2,3)11)10-9-5-6/h4-5,11H,1-3H3

InChI Key

MKTLWEQFYRJYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.